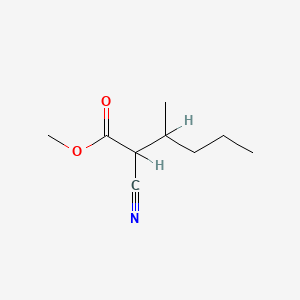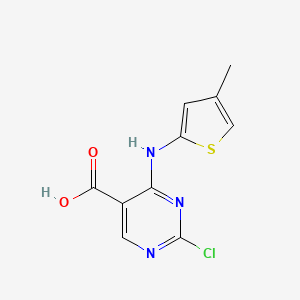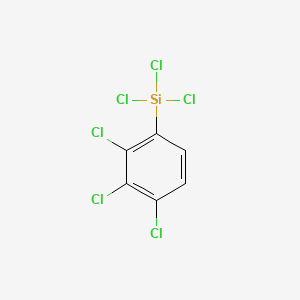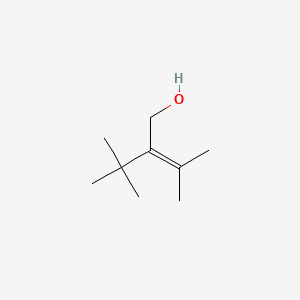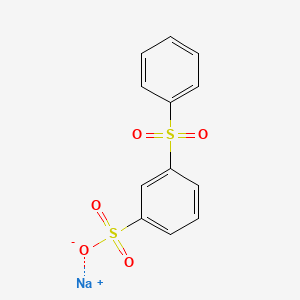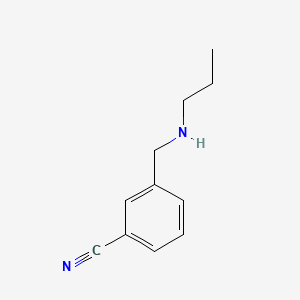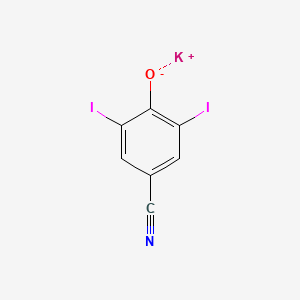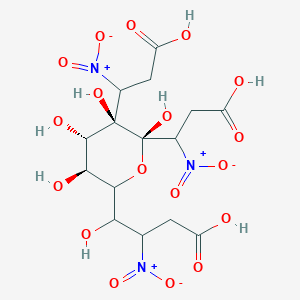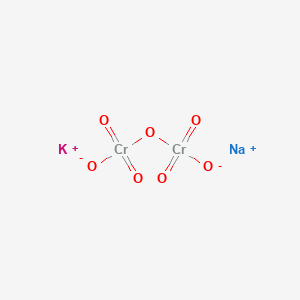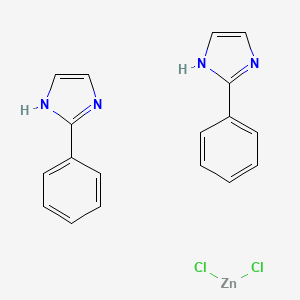
11-Methyldodecyl salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyldodecyl salicylate is an organic compound with the molecular formula C20H32O3. It is an ester derived from salicylic acid and 11-methyldodecanol. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldodecyl salicylate typically involves the esterification of salicylic acid with 11-methyldodecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the esterification reaction is carried out under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methyldodecyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
11-Methyldodecyl salicylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations, particularly in topical applications for pain relief and skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 11-Methyldodecyl salicylate involves its interaction with cellular membranes and proteins. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory pathways. The compound may also enhance the permeability of the skin, allowing for better absorption of active ingredients in topical formulations.
Vergleich Mit ähnlichen Verbindungen
Methyl salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl salicylate: Used in perfumes and as a flavoring agent.
Propyl salicylate: Utilized in the formulation of sunscreens and other cosmetic products.
Uniqueness: 11-Methyldodecyl salicylate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain salicylates. This results in distinct applications, particularly in the formulation of cosmetics and personal care products where emollient properties are desired.
Eigenschaften
CAS-Nummer |
94110-04-0 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
11-methyldodecyl 2-hydroxybenzoate |
InChI |
InChI=1S/C20H32O3/c1-17(2)13-9-7-5-3-4-6-8-12-16-23-20(22)18-14-10-11-15-19(18)21/h10-11,14-15,17,21H,3-9,12-13,16H2,1-2H3 |
InChI-Schlüssel |
GJXOYLAGGXLISX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


